molecular formula C21H27N3O3 B2622344 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide CAS No. 898424-20-9

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide

Cat. No.: B2622344
CAS No.: 898424-20-9
M. Wt: 369.465
InChI Key: SWDJRCNVOSODFS-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide is a synthetic organic compound featuring a tetrahydroquinoline core and a cyclohexenyl ethyl chain linked by an ethanediamide (oxalamide) spacer. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, often associated with biological activity. This specific molecule is of significant interest in early-stage research and development, particularly in the fields of medicinal chemistry and drug discovery. Its potential research applications and precise mechanism of action are currently under investigation and are not fully characterized. Researchers value this compound as a key intermediate or target molecule for constructing more complex chemical entities or for screening in biological assays. As with all compounds of this nature, thorough analysis and characterization, such as by NMR and mass spectrometry, are recommended prior to use in experimental settings. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-15(25)24-13-5-8-17-9-10-18(14-19(17)24)23-21(27)20(26)22-12-11-16-6-3-2-4-7-16/h6,9-10,14H,2-5,7-8,11-13H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDJRCNVOSODFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide typically involves multiple steps:

  • Formation of the Tetrahydroquinoline Core

      Starting Material: Aniline derivatives.

      Reaction: Cyclization with acetylacetone under acidic conditions to form the tetrahydroquinoline core.

      Conditions: Reflux in acetic acid.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

      Conditions: Aqueous or organic solvents, often under reflux.

      Products: Oxidized derivatives of the tetrahydroquinoline core.

  • Reduction

      Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

      Conditions: Anhydrous conditions, typically in solvents like ethanol or ether.

      Products: Reduced forms of the compound, potentially altering the cyclohexene moiety.

  • Substitution

      Reagents: Halogenating agents like N-bromosuccinimide (NBS).

      Conditions: Organic solvents, often under mild heating.

      Products: Halogenated derivatives, which can be further functionalized.

Scientific Research Applications

Chemistry

    Catalysis: As a ligand in transition metal catalysis.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Biology

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry

    Material Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide exerts its effects is likely multifaceted:

    Molecular Targets: May interact with enzymes or receptors involved in cellular signaling pathways.

    Pathways: Could modulate pathways related to cell proliferation, apoptosis, or oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Catalytic and Functional Group Comparisons

highlights N,N,N',N'-tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium mesylate ([TMBSED][Oms]₂), a sulfonated diaminium catalyst used in thioamide synthesis. Catalysts like [TMBSED][Oms]₂ could theoretically facilitate the synthesis of thioamide analogs of the target compound, though this is speculative based on the provided data .

Research Findings and Limitations

  • Crystallographic Analysis: SHELX-based refinement () would be critical for resolving the target compound’s stereochemistry, particularly the acetylated tetrahydroquinoline and cyclohexenyl ethyl moieties .
  • Data Gaps :
    Direct experimental data on the target compound’s physicochemical properties (e.g., melting point, solubility) or bioactivity are absent in the provided evidence. Comparisons are inferred from structural analogs like 4a and catalytic systems like [TMBSED][Oms]₂.

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide is a complex organic compound that has garnered attention for its potential pharmacological properties. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety linked to a cyclohexene group through an ethylene diamine chain. The molecular formula is C20H26N2OC_{20}H_{26}N_2O, with a molecular weight of approximately 314.44 g/mol. Its structure can be represented as follows:

PropertyValue
Molecular FormulaC20H26N2O
Molecular Weight314.44 g/mol
LogP2.825
Polar Surface Area54.56 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Synthesis

The synthesis of this compound typically involves multi-step reactions that optimize yield and purity. Key steps often include:

  • Formation of the tetrahydroquinoline core.
  • Coupling reactions to introduce the cyclohexene moiety.
  • Purification through chromatographic techniques.

Biological Activity

Research indicates that compounds with similar structural features exhibit a range of biological activities:

Anticancer Activity

Several studies have demonstrated that tetrahydroquinoline derivatives can inhibit cancer cell proliferation. For example:

  • Case Study : A derivative similar to this compound showed significant cytotoxic effects against various cancer cell lines in vitro.

Neuroprotective Effects

Compounds within the tetrahydroquinoline class are also noted for their neuroprotective properties:

  • Research Finding : A study indicated that these compounds could mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.

Antimicrobial Properties

The presence of functional groups in the compound suggests possible antimicrobial activity:

  • Investigation : Preliminary tests revealed that related compounds exhibited inhibition against bacterial strains, indicating potential for further exploration in antimicrobial therapy.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may bind to specific enzyme active sites, inhibiting their function.
  • Receptor Modulation : Interaction with various receptors could influence signaling pathways associated with cell growth and survival.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(naphthalen-2-ylyl)acetamideNaphthalene and acetamide groupsAnticancer activity
1,2,3,4-Tetrahydroisoquinoline derivativesTetrahydro structureNeuroprotective effects
Quinoline derivativesQuinoline ringAntimicrobial properties

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